2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with hydroxy, methoxyphenyl, methyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving nitrile formation, methylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Solvent-free protocols and environmentally benign catalysts, such as zeolites, are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce an amine.
Scientific Research Applications
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the coordination of the hydroxy and methoxy groups with the copper ions in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile include:
- 2-Hydroxy-6-(4-methoxyphenyl)nicotinonitrile
- 2-Hydroxy-3-methoxybenzenemethanol
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(16-14(17)12(9)8-15)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUPLFIPQUHCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109273-57-6 |
Source
|
Record name | 6-(4-METHOXYPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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